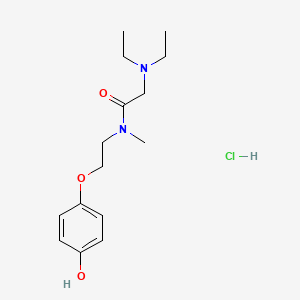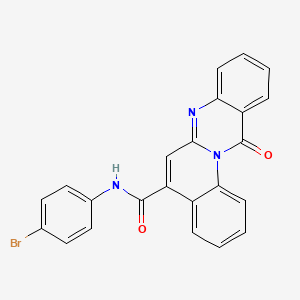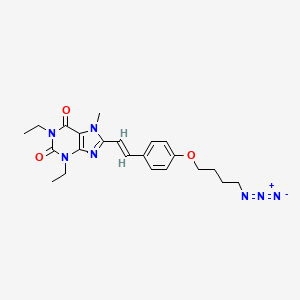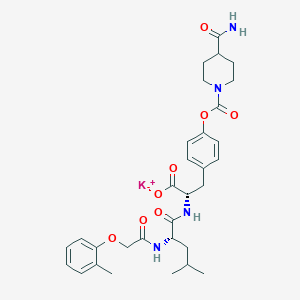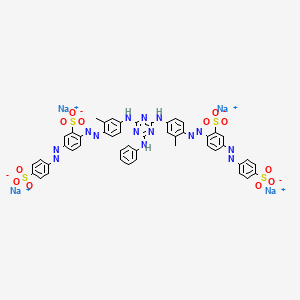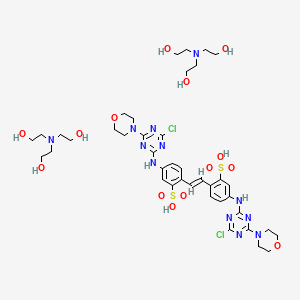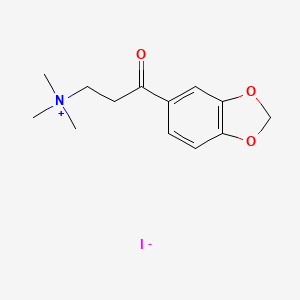
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Substitution Reactions:
Hydrazide Formation: The final step involves the reaction of the pyrazole derivative with 2,4-dichlorophenylhydrazine under controlled conditions to form the desired hydrazide.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using scalable and cost-effective processes.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(2,4-dichlorophenyl)hydrazide can be compared with other similar compounds, such as:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring structure but differ in their substitution patterns, leading to variations in their chemical and biological properties.
Aminopyrazoles: Compounds with amino groups on the pyrazole ring exhibit different reactivity and biological activities compared to the hydrazide derivative.
Dichlorophenylhydrazides: These compounds contain the dichlorophenyl group but may have different core structures, affecting their overall properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
86831-71-2 |
|---|---|
Molecular Formula |
C11H11Cl2N5O |
Molecular Weight |
300.14 g/mol |
IUPAC Name |
4-amino-N'-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H11Cl2N5O/c1-5-9(14)10(17-15-5)11(19)18-16-8-3-2-6(12)4-7(8)13/h2-4,16H,14H2,1H3,(H,15,17)(H,18,19) |
InChI Key |
HAQUIMHIMLZCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NNC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




